N-(2-chloro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1040633-21-3
Cat. No.: VC8434950
Molecular Formula: C25H19ClN4OS
Molecular Weight: 459 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040633-21-3 |
|---|---|
| Molecular Formula | C25H19ClN4OS |
| Molecular Weight | 459 g/mol |
| IUPAC Name | N-(2-chloro-4-methylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C25H19ClN4OS/c1-16-9-10-21(20(26)13-16)28-24(31)15-32-25-23-14-22(29-30(23)12-11-27-25)19-8-4-6-17-5-2-3-7-18(17)19/h2-14H,15H2,1H3,(H,28,31) |
| Standard InChI Key | BMQXJGYFYQULLT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54)Cl |
Introduction
N-(2-chloro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with a molecular structure that includes a pyrazolo[1,5-a]pyrazine ring system, a naphthalene moiety, and a sulfanyl linkage. This compound is of interest in various chemical and pharmaceutical studies due to its unique structural features and potential biological activities.
Synthesis and Preparation
The synthesis of such complex compounds typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine ring system and the introduction of the naphthalen-1-yl and sulfanyl groups. Common methods might involve condensation reactions, nucleophilic substitutions, and cross-coupling reactions.
Biological and Chemical Applications
Compounds with similar structures have been explored for various biological activities, including anti-inflammatory, antifungal, and anticancer properties. The presence of a naphthalene ring and a pyrazolo[1,5-a]pyrazine system suggests potential for interaction with biological targets, such as enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume